Product packaging for 1-Methanesulfonyl-3-phenyl-piperazine(Cat. No.:CAS No. 912763-31-6)

1-Methanesulfonyl-3-phenyl-piperazine

Cat. No.: B1612679
CAS No.: 912763-31-6
M. Wt: 240.32 g/mol
InChI Key: HEAZJLBISVSKPV-UHFFFAOYSA-N
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Description

Significance of the Piperazine (B1678402) Scaffold in Drug Discovery and Development

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. It is widely regarded as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.gov Its prevalence is evident in the structures of numerous drugs approved by the U.S. Food and Drug Administration (FDA) across a wide range of therapeutic areas. chemicalbook.com The widespread use of the piperazine moiety is attributed to several key characteristics. nih.gov

Firstly, the piperazine ring's physicochemical properties, such as its basicity and water solubility, can be finely tuned through substitution on its nitrogen atoms and carbon atoms. nih.gov This allows medicinal chemists to optimize the pharmacokinetic properties of a drug candidate, such as its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov For instance, incorporating a piperazine unit can increase the water solubility of a drug candidate, which is often a crucial factor for bioavailability.

Secondly, the chemical reactivity of piperazine's secondary amine groups facilitates its use as a versatile linker to connect different pharmacophores within a single molecule. nih.gov It can also serve as a central scaffold to orient functional groups in a specific spatial arrangement required for interaction with a biological target. nih.govchemicalbook.com The piperazine nucleus is found in a diverse array of marketed drugs, including antidepressants, antipsychotics, antihistamines, antifungals, and antibiotics. chemicalbook.com

Overview of Sulfonyl- and Phenyl-Substituted Piperazine Analogues in Pharmaceutical Science

The strategic substitution of the piperazine core with sulfonyl and phenyl groups is a common tactic in drug design to modulate biological activity and physicochemical properties.

The sulfonyl group (SO₂), when attached to a piperazine nitrogen to form a sulfonamide, is a significant functional group in medicinal chemistry. Piperazine sulfonamides are investigated for a wide range of biological activities, including as antitumor, antibacterial, anticonvulsant, and antidiabetic agents. chemenu.comgoogle.com The sulfonamide group is a strong hydrogen bond acceptor and is often used as a bioisostere for amides or ureas. Its incorporation can influence a molecule's binding affinity, metabolic stability, and cell permeability. For example, a recent study highlighted the development of sulfonyl piperazine compounds as potent inhibitors of the enzyme LpxH, which is essential for lipid A biosynthesis in Gram-negative bacteria, making them a promising new class of antibiotics. nih.gov

The phenyl group , when attached to a carbon atom of the piperazine ring (as in phenylpiperazines), introduces a bulky, hydrophobic substituent that can engage in critical binding interactions (e.g., van der Waals forces, pi-stacking) with protein targets. wikipedia.org Phenylpiperazine derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, particularly targeting the central nervous system (CNS). guidechem.com Depending on the substitution pattern on the phenyl ring and the other piperazine nitrogen, these compounds can act on various receptors and transporters, such as serotonin (B10506) and dopamine (B1211576) receptors. mdpi.com For example, 1-phenylpiperazine (B188723) is a monoamine releasing agent, and many of its derivatives are used as antipsychotics, antidepressants, and anxiolytics. wikipedia.orgvulcanchem.com The synthesis of various phenylpiperazine derivatives has been explored for applications ranging from acaricides to growth hormone secretagogues. nih.govsphinxsai.com

Rationale for Academic Investigation of 1-Methanesulfonyl-3-phenyl-piperazine

Specific academic or industrial research focused exclusively on this compound is not prominently available in the public scientific literature. However, a compelling rationale for its synthesis and investigation can be constructed based on established principles of medicinal chemistry and the known roles of its constituent fragments.

The hypothetical investigation of this compound would likely be driven by the goal of creating a novel molecule that combines the advantageous properties of its three key components: the piperazine scaffold, the N-methanesulfonyl group, and the C-3 phenyl group.

Scaffold and Basicity Modulation: The piperazine ring serves as a proven, versatile scaffold. nih.govnih.gov The attachment of the electron-withdrawing methanesulfonyl group directly to the N-1 nitrogen atom would significantly reduce the basicity of this nitrogen compared to a typical N-alkyl piperazine. This modulation of pKa can be crucial for optimizing a drug's absorption, reducing off-target effects associated with high basicity, and improving its selectivity profile.

Pharmacophore Presentation: The C-3 phenyl group acts as a key pharmacophoric element capable of making hydrophobic and aromatic interactions within a protein's binding pocket. The chiral center at the C-3 position means the compound can exist as two enantiomers, which may exhibit different biological activities and potencies, allowing for stereochemical optimization.

Structural and Metabolic Stability: The N-methanesulfonyl group is generally metabolically stable and acts as a strong hydrogen bond acceptor. Synthesizing this specific isomer—with the sulfonyl group at N-1 and the phenyl group at C-3—creates a unique three-dimensional structure. This arrangement positions the hydrophobic phenyl group adjacent to the sulfonamide moiety, which could be ideal for targeting binding sites that have adjacent hydrophobic and hydrogen-bonding regions.

In essence, the academic pursuit of this compound would be a rational design strategy. It aims to explore a specific, unoccupied chemical space by combining three well-understood medicinal chemistry motifs in a novel arrangement. The goal would be to generate a lead compound with a potentially unique pharmacological profile, improved metabolic stability, and optimized physicochemical properties for a specific therapeutic target, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes within the central nervous system. For instance, research on phenylsulfonyl piperazines has identified them as potential antimalarial agents that block the invasion of red blood cells by Plasmodium parasites, suggesting one possible therapeutic area for such scaffolds. nih.gov

Physicochemical Properties

Detailed experimental data for this compound is not available in the surveyed scientific literature. The following table provides basic calculated molecular identifiers.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₂SCalculated
Molecular Weight 240.32 g/mol Calculated
CAS Number Not AvailableN/A

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O2S B1612679 1-Methanesulfonyl-3-phenyl-piperazine CAS No. 912763-31-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylsulfonyl-3-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-16(14,15)13-8-7-12-11(9-13)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAZJLBISVSKPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCNC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587594
Record name 1-(Methanesulfonyl)-3-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912763-31-6
Record name 1-(Methanesulfonyl)-3-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Methanesulfonyl 3 Phenyl Piperazine and Analogous Structures

Classical and Modern Synthetic Approaches to Piperazine (B1678402) Derivatives

The synthesis of piperazine derivatives, a core structure in many pharmaceuticals, is achieved through several robust and versatile methods. rsc.org The approaches often involve the formation of the heterocyclic ring or the functionalization of a pre-existing piperazine moiety.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone in the synthesis of N-substituted piperazine derivatives. This method typically involves the reaction of a piperazine nitrogen atom, acting as a nucleophile, with an electrophilic substrate. Common examples include N-alkylation using alkyl halides or sulfonates and N-arylation. mdpi.com For instance, the synthesis of various N-alkylated piperazines has been successfully achieved through reactions with alkyl chlorides or bromides. mdpi.com

Aromatic nucleophilic substitution (SNAr) is another powerful technique, particularly for attaching electron-deficient aromatic or heteroaromatic rings to the piperazine nitrogen. mdpi.com This occurs when the aromatic ring is activated by electron-withdrawing groups, facilitating the displacement of a leaving group, such as a halogen, by the piperazine nucleophile. researchgate.net Palladium-catalyzed Buchwald–Hartwig coupling and copper-catalyzed Ullmann–Goldberg reactions represent more modern and broadly applicable methods for N-arylation, allowing for the coupling of piperazines with a wide range of aryl halides under milder conditions. mdpi.com

In a specific application, the synthesis of certain purine (B94841) analogs involves the nucleophilic substitution of a chlorine atom on the purine ring with various substituted piperazines. nih.gov This highlights the versatility of this reaction in creating complex, biologically relevant molecules.

Reaction Type Description Typical Reagents Reference(s)
N-AlkylationThe piperazine nitrogen attacks an alkyl halide or sulfonate, displacing the leaving group to form a new C-N bond.Alkyl chlorides, Alkyl bromides mdpi.com
Aromatic Nucleophilic Substitution (SNAr)A piperazine attacks an electron-deficient aromatic ring, replacing a leaving group.Electron-deficient aryl halides, Na2CO3 mdpi.comresearchgate.net
Buchwald-Hartwig CouplingA palladium-catalyzed cross-coupling reaction between an aryl halide and the piperazine amine.Pd catalyst, ligand, base mdpi.com
Ullmann-Goldberg ReactionA copper-catalyzed reaction for the formation of an aryl-nitrogen bond.Cu catalyst, base mdpi.com

Reductive Amination Strategies

Reductive amination is a highly effective one-pot method for the N-alkylation of piperazines. sci-hub.se The process involves the initial reaction of a piperazine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding alkylated amine. google.comnih.gov This strategy avoids the direct use of potentially hazardous alkylating agents.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity. google.comnih.gov These reagents are generally compatible with a wide range of functional groups. sci-hub.se For example, the synthesis of a piperazine-based polyamine was achieved through direct reductive amination using sodium triacetoxyborohydride as the reducing agent. nih.gov Intramolecular reductive amination has also been developed as a strategy for constructing the piperazine ring itself. researchgate.net

Carbonyl Compound Reducing Agent Description Reference(s)
Aldehydes/KetonesSodium Triacetoxyborohydride (NaBH(OAc)₃)A mild and selective reagent for the reductive amination of piperazines with various carbonyl compounds. nih.gov
Aldehydes/KetonesSodium Cyanoborohydride (NaBH₃CN)A classic reagent used in reductive amination, often in the presence of a weak acid. google.com
Aldehydes/KetonesZirconium borohydride–piperazine complexA novel complex used for reductive mono-alkylation of amines under mild conditions. sci-hub.se

Sulfonylation Reactions for Methanesulfonyl Incorporation

The introduction of a methanesulfonyl group onto the piperazine nitrogen is typically accomplished via a sulfonylation reaction. This involves reacting the piperazine with methanesulfonyl chloride in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or a carbonate salt, serves to neutralize the hydrochloric acid generated during the reaction. nih.gov

This reaction is analogous to the synthesis of various sulfonylated piperazine derivatives where substituted phenylsulfonyl chlorides are reacted with a piperazine core. nih.gov The nitrogen atom of the piperazine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. This method is a direct and efficient way to form the stable sulfonamide linkage characteristic of 1-Methanesulfonyl-3-phenyl-piperazine.

Selective Synthesis of Substituted Phenylpiperazines

The synthesis of asymmetrically substituted piperazines, such as this compound, presents a significant challenge: achieving regioselectivity. The presence of two nitrogen atoms of differing reactivity (in the case of 3-phenylpiperazine) requires careful strategic planning to ensure functionalization occurs at the desired position.

Synthesis of 1-Alkyl-3-phenylpiperazines and Precursors

1-Methyl-3-phenylpiperazine is a crucial intermediate in the synthesis of the antidepressant Mirtazapine, and its synthesis has been extensively studied. arkat-usa.orggoogle.com A primary challenge is the non-selective methylation of 2-phenylpiperazine, which can lead to a mixture of the desired 1-methyl-3-phenylpiperazine, the isomeric 1-methyl-2-phenylpiperazine, and the double-alkylated 1,4-dimethyl-2-phenylpiperazine. google.comgoogle.com

To overcome this lack of selectivity, multi-step synthetic routes employing protecting groups are often utilized. A common strategy involves the following key steps:

Protection: The less sterically hindered nitrogen at the 4-position of a 3-phenylpiperazin-2-one (B1581277) precursor is protected, often with a benzyl (B1604629) (Bn) or tert-butoxycarbonyl (Boc) group. arkat-usa.orgresearchgate.net

Alkylation: The nitrogen at the 1-position is then alkylated (e.g., methylated) using an alkyl halide and a base like sodium hydride. arkat-usa.orgumich.edu

Reduction: The amide carbonyl group is reduced, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to form the piperazine ring. arkat-usa.orggoogle.com

Deprotection: The protecting group at the 4-position is removed. For a benzyl group, this is commonly achieved through catalytic hydrogenation (e.g., H₂, Pd/C). arkat-usa.orggoogle.com

An alternative sequence involves deprotection before the reduction step. arkat-usa.orgresearchgate.net These methods provide the 1-alkyl-3-phenylpiperazine precursor with high purity, ready for subsequent functionalization, such as sulfonylation, at the N4 position. arkat-usa.orggoogle.com

Starting Material Key Steps Purpose of Strategy Reference(s)
3-Phenylpiperazin-2-one1. Protection (N4), 2. Alkylation (N1), 3. Reduction, 4. Deprotection (N4)To achieve selective N1-alkylation and avoid a mixture of products. arkat-usa.orggoogle.comresearchgate.net
2-PhenylpiperazineDirect methylationProne to non-selective methylation, yielding multiple products. google.comgoogle.com
Ethyl α-bromophenylacetate & Ethylenediamine1. Cyclization to 2-oxo-3-phenylpiperazine, 2. Reduction, 3. MethylationAn early method that also suffers from non-selective methylation in the final step. google.com

Functionalization at the Piperazine Nitrogen Atoms

The differential reactivity of the two nitrogen atoms in a substituted piperazine like 3-phenylpiperazine is key to its selective functionalization. The nitrogen at the 1-position (N1) is generally more nucleophilic and less sterically hindered than the nitrogen adjacent to the phenyl group (N2, which becomes N4 in the final product numbering). However, in 1-phenylpiperazine (B188723), the nitrogen attached to the phenyl ring is significantly less basic and nucleophilic due to the delocalization of its lone pair of electrons into the aromatic system.

For a precursor like 1-methyl-3-phenylpiperazine, the remaining secondary amine at the N4 position is the target for the introduction of the methanesulfonyl group. The synthesis of many pharmaceutical agents involves the selective functionalization of piperazine nitrogens. mdpi.com As seen in the synthesis of 1-alkyl-3-phenylpiperazine, protecting group strategies are essential for directing substituents to the correct nitrogen atom. arkat-usa.orgresearchgate.net Once the 1-alkyl-3-phenylpiperazine is prepared, the free secondary amine at the 4-position can be readily acylated or sulfonylated.

Modern catalytic systems, such as those used in Buchwald-Hartwig amination, have greatly expanded the scope for creating N-aryl piperazines, allowing for the precise formation of C-N bonds even with sterically hindered or electronically challenging substrates. nih.gov These selective methods underscore the importance of controlling the reactivity at each nitrogen atom to build complex molecular architectures. mdpi.com

Advanced Synthetic Techniques Relevant to the Compound

Modern synthetic chemistry offers a range of sophisticated techniques to facilitate the construction of complex molecules like this compound. These methods aim to improve reaction rates, yields, and stereochemical control, which are critical aspects for the development of pharmacologically relevant compounds.

Ultrasound-Assisted Synthesis in Piperazine Chemistry

Ultrasound-assisted synthesis has emerged as a powerful tool in organic chemistry, offering advantages such as shorter reaction times, milder conditions, and often higher yields compared to conventional methods. nih.gov The application of ultrasound in the synthesis of sulfonamides, the key functional group in this compound, has been well-documented.

The formation of the sulfonamide bond typically involves the reaction of a primary or secondary amine with a sulfonyl chloride. Research has demonstrated that ultrasonic irradiation can significantly promote this N-sulfonylation of amines. nih.gov For instance, the use of a natural Natrolite nanozeolite catalyst under ultrasound irradiation at room temperature has been reported as a green and efficient method for synthesizing sulfonamides. nih.gov This approach offers cleaner reaction profiles and easier work-up procedures. nih.gov

Another study highlights a one-pot, ultrasound-mediated process for producing sulfonamides from methyl sulfinates and amines, avoiding the use of water-sensitive sulfonyl chlorides. consensus.app This method further underscores the utility of sonication in simplifying synthetic protocols.

In a study directly relevant to the target compound's scaffold, researchers synthesized a series of methanesulfonyl-piperazine-based dithiocarbamates using ultrasound. mdpi.comnih.gov While the primary focus was on subsequent derivatization, the initial synthesis of the 1-methanesulfonyl-piperazine precursor proceeded smoothly, and the subsequent ultrasound-assisted reaction to form dithiocarbamates was highly efficient, achieving excellent yields in a significantly reduced reaction time compared to conventional heating. mdpi.com This demonstrates the compatibility of the 1-methanesulfonyl-piperazine framework with sonochemical methods.

The table below summarizes findings from studies on ultrasound-assisted synthesis relevant to sulfonamide formation.

ReactantsCatalyst/ConditionsProductYieldReaction TimeReference
Various amines and sulfonyl chloridesNatrolite nanozeolite, Ultrasound (room temp)SulfonamidesHighShort nih.gov
Aryl amines and benzene (B151609) sulfonyl chloridesSodium acetate, Ultrasound (room temp)Aryl sulfonamides>85%20-25 min worldscientificnews.comresearchgate.net
1-Methanesulfonyl-piperazine and N-phenylacetamidesSodium acetate, CS₂, MeOH, Ultrasound (70 °C)Piperazine-1-carbodithioates80-90%30 min mdpi.com

Stereoselective Synthesis of Chiral Piperazine Analogues

The presence of a stereocenter at the C-3 position of this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure forms, which is often crucial for pharmacological activity. The development of asymmetric syntheses for carbon-substituted piperazines is a significant area of research. rsc.org

One common strategy for the synthesis of 3-phenylpiperazine, the precursor to the target compound, involves the use of 2-oxo-3-phenylpiperazine intermediates. arkat-usa.orgresearchgate.netresearchgate.netsphinxsai.comgoogle.com A general approach involves the protection of one of the nitrogen atoms of 3-phenylpiperazin-2-one, followed by alkylation (or in this case, sulfonylation) of the other nitrogen, and subsequent reduction of the amide functionality. arkat-usa.orgresearchgate.net

For instance, new intermediates like 4-protected-1-alkyl-2-oxo-3-phenylpiperazines have been developed for the selective synthesis of 1-alkyl-3-phenylpiperazines. arkat-usa.orgresearchgate.net This strategy allows for controlled functionalization of the piperazine ring. While these studies focus on alkylation, the principle can be extended to sulfonylation.

The stereoselective synthesis of 3-substituted piperazines can be challenging. A study on the synthesis of 3-phenyl-piperazine-2-acetic acid esters, which also contain a 3-phenyl substituted piperazine core, reported racemization of the final products, highlighting the difficulties in maintaining stereochemical integrity. nih.gov

More advanced catalytic methods are also being explored. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with activated pyridines has been developed to produce enantioenriched 3-substituted piperidines, a strategy that could potentially be adapted for the synthesis of chiral 3-arylpiperazines. organic-chemistry.org Furthermore, palladium-catalyzed carboamination has been used to construct cis-2,6-disubstituted N-aryl piperazines from homochiral amino acid precursors. rsc.org

The table below outlines some of the reported methods for the synthesis of chiral piperazine analogues.

Starting MaterialsKey StepsProductEnantiomeric Excess (ee) / Diastereomeric RatioReference
Phenylglyoxal and N-methylethylenediamineCondensation, Reduction with LiAlH₄ and R-selective imine reductases(S)-1-Methyl-3-phenylpiperazine85-92% ee
Chiral amino acidsMulti-step synthesis via a key chiral 1,2-diamine intermediate3-Substituted piperazine-2-acetic acid estersHigh enantiomeric purity (though racemization observed for the 3-phenyl derivative) nih.gov
Arylboronic acids and phenyl pyridine-1(2H)-carboxylateRh-catalyzed asymmetric reductive Heck reaction, Reduction3-Substituted tetrahydropyridines/piperidinesHigh yield and excellent enantioselectivity organic-chemistry.org
(Z)-1,4-bis(isopropoxycarbonyloxy)-2-butene and 1,2-bis-(benzylamino)ethanePd-catalyzed asymmetric tandem allylic substitution1,4-Dibenzyl-2-vinylpiperazine86% ee rsc.org

Pharmacological Profile and Biological Activities

In Vitro Pharmacological Characterization

A comprehensive review of publicly accessible scientific literature and databases has been conducted to ascertain the in vitro pharmacological profile of 1-Methanesulfonyl-3-phenyl-piperazine. The following sections detail the findings of this extensive search.

No specific data regarding the binding affinity (expressed as Ki or IC50 values) of this compound for dopamine (B1211576) D2, D3, or D4 receptor subtypes were found in the available scientific literature.

There is no available research detailing the binding profile or affinity of this compound for the serotonin (B10506) receptor subtypes 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT4, 5-HT5, 5-HT6, or 5-HT7.

Information regarding the binding affinity of this compound for α1-adrenergic receptor subtypes is not present in the reviewed scientific literature.

No data were identified concerning the interaction of this compound with other neurotransmitter receptor systems.

No specific studies detailing the inhibitory activity of this compound against any enzymes were found in the public domain.

Enzyme Inhibition Studies

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease. nih.gov Research into novel benzothiazole–piperazine (B1678402) hybrids, which incorporate a methanesulfonyl group, has demonstrated their potential as multifunctional agents against this neurodegenerative disorder. nih.gov

A series of these hybrids showed modest to strong inhibitory activity against AChE. nih.gov Compound 12 from this series, in particular, emerged as a potent and selective inhibitor of AChE with an IC₅₀ value of 2.31 μM. nih.gov The design of these molecules bioisosterically replaced the piperidine (B6355638) ring of the established drug donepezil (B133215) with a piperazine ring, which was hypothesized to enhance pharmacological action. nih.gov Molecular docking studies suggested that a 2-pyridine at the terminal end of the pharmacophore is well-tolerated within the active site of AChE. nih.gov

Selective inhibition of AChE over BChE is considered a crucial aspect for developing safer anti-Alzheimer's agents to avoid potential peripheral cholinergic side effects. nih.gov In another study, benzenesulfonamides incorporating 1,3,5-triazine (B166579) moieties were also evaluated for their cholinesterase inhibitory profiles. nih.gov Several of these compounds displayed potent inhibition against both AChE and BChE, with some showing inhibition percentages greater than 90%. nih.gov

Table 1: Cholinesterase Inhibition by Related Piperazine and Sulfonamide Compounds

Compound ClassSpecific Compound ExampleTarget EnzymeInhibitory Activity (IC₅₀ or % Inhibition)Reference
Benzothiazole–piperazine hybridCompound 12AChEIC₅₀ = 2.31 μM nih.gov
Benzenesulfonamide with 1,3,5-triazineCompound 2bAChE>90% nih.gov
Benzenesulfonamide with 1,3,5-triazineCompound 3dAChE>90% nih.gov
Benzenesulfonamide with 1,3,5-triazineCompound 3hBChE>90% nih.gov
Glycosidase Enzyme Inhibition (α-Amylase, α-Glucosidase)

The inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key strategy in managing type 2 diabetes mellitus. nih.gov Phenylsulfonylpiperazine derivatives have been synthesized and evaluated for their inhibitory capacity against the α-glucosidase enzyme. dergipark.org.trdntb.gov.ua

In one study, a series of five phenylsulfonylpiperazine derivatives demonstrated good inhibition of the α-glucosidase enzyme. dergipark.org.trdntb.gov.ua One compound, in particular, showed an inhibition percentage of 83.52%, which was higher than the reference molecule, quercetin (B1663063) (81.41%). dergipark.org.tr Other research has identified piperazine-containing dithiocarbamates as noncompetitive inhibitors of α-glucosidase, binding to an allosteric site near the enzyme's active site. researchgate.net This suggests that the piperazine moiety is a promising pharmacophore for developing new α-glucosidase inhibitors. researchgate.net

Table 2: α-Glucosidase Inhibition by Phenylsulfonylpiperazine Derivatives

CompoundTarget Enzyme% Inhibition (± SD)Reference
Phenylsulfonylpiperazine Derivative 1α-Glucosidase83.52 ± 0.41 dergipark.org.tr
Quercetin (Reference)α-Glucosidase81.41 ± 0.02 dergipark.org.tr
Kinase Inhibition (e.g., PI3 kinase)

Protein kinases are critical regulators of cellular processes, and their dysregulation is linked to diseases like cancer. ed.ac.uk Phenylpiperazine derivatives have been explored as inhibitors of various protein kinases. A novel class of phenylpiperazine derivatives was discovered to have potent inhibitory activity against the human epidermal growth factor receptor (EGFR). nih.gov Compound 3p from this series demonstrated the most potent EGFR inhibition with an IC₅₀ of 0.08 μM. nih.gov These compounds showed significantly lower inhibition against other kinases like VEGFR2, bFGF, and PDGFR, indicating a degree of selectivity for EGFR. nih.gov

In other research, 6-substituted piperazine imidazo[1,2-b]pyridazines were found to inhibit transforming growth factor-β activated kinase (TAK1) at nanomolar concentrations. rsc.org The lead compound from this series inhibited TAK1 with an IC₅₀ of 55 nM. rsc.org While these studies highlight the potential of the piperazine scaffold in kinase inhibition, specific data on the inhibition of PI3 kinase by this compound is not available in the reviewed literature.

Table 3: Kinase Inhibition by Related Piperazine Compounds

Compound ClassSpecific Compound ExampleTarget KinaseInhibitory Activity (IC₅₀)Reference
Phenylpiperazine derivativeCompound 3pEGFR0.08 μM nih.gov
Piperazine imidazo[1,2-b]pyridazineCompound 26TAK155 nM rsc.org
Cyclooxygenase Inhibition (COX-1, COX-2)

Cyclooxygenase (COX) enzymes are the primary targets for nonsteroidal anti-inflammatory drugs. nih.gov Research into new 1,3,5-triarylpyrazoline derivatives possessing a methanesulfonyl pharmacophore showed that these compounds were selective inhibitors of the COX-2 isozyme. nih.govresearchgate.net Compound 13h from this series was identified as the most selective COX-2 inhibitor with a selectivity index of 10.23 and was a more potent anti-inflammatory agent than the reference drug celecoxib. nih.gov

Additionally, N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones containing various phenylpiperazine residues were synthesized and evaluated for their COX inhibitory activities. nih.gov Molecular docking studies indicated that these compounds bind effectively to the active sites of both COX-1 and COX-2. nih.gov

Table 4: Cyclooxygenase (COX) Inhibition by Related Compounds

Compound ClassSpecific Compound ExampleCOX-2 Selectivity Index (SI)Reference
1,3,5-Triarylpyrazoline with methanesulfonyl groupCompound 13h10.23 nih.gov
Celecoxib (Reference)Not Applicable9.29 nih.gov

Anti-Aggregatory and Anti-Amyloid Activities

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease. nih.gov Benzothiazole–piperazine hybrids have been shown to possess strong inhibitory activity against Aβ₁₋₄₂ aggregation. nih.gov In a Thioflavin-T assay, most of the tested compounds in this class exhibited inhibition ranging from 45.31% to 55.53% at a concentration of 50 μM. nih.gov The potent AChE inhibitor, compound 12 , also significantly inhibited Aβ₁₋₄₂ aggregation by 53.30%. nih.gov Other research on N,N'-disubstituted piperazine derivatives has also yielded hybrid molecules that reduce both amyloid and Tau pathologies in preclinical models. nih.gov

In a different context, the anti-aggregatory activity of novel substituted-piperazine analogues has been studied on platelets. researchgate.net Certain N,N'-bis-(1-aralkyl- or 1-aroyl-piperidin-3-yl-carbonyl)-piperazine dihydrohalides demonstrated high anti-aggregating effects against various agonists. researchgate.net

Table 5: Anti-Amyloid Aggregation Activity of Related Piperazine Compounds

Compound ClassSpecific Compound ExampleTarget% Inhibition of AggregationReference
Benzothiazole–piperazine hybridGeneral SeriesAβ₁₋₄₂45.31% - 55.53% nih.gov
Benzothiazole–piperazine hybridCompound 12Aβ₁₋₄₂53.30% nih.gov

Preclinical In Vivo Pharmacological Efficacy

The phenylpiperazine scaffold is a key component of many drugs targeting the central nervous system. nih.govguidechem.com

Neuropsychiatric Models (e.g., Antidepressant, Anxiolytic, Antipsychotic)

Antidepressant-like Activity: Phenylpiperazine antidepressants function as serotonin (5-HT2) reuptake inhibitors and/or serotonin receptor blockers. drugs.com The piperazine moiety is thought to be crucial not just for its favorable CNS pharmacokinetic profile but also for its role in the specific binding conformations of these agents. nih.gov In vivo studies on trazodone (B27368) derivatives containing a 3-chlorophenyl)piperazinyl moiety showed significant antidepressant-like activity in the forced swim test in mice. nih.gov Specifically, a dual 5-HT1A/5-HT7 receptor antagonist from this series produced a stronger anti-immobility effect than a more selective 5-HT1A receptor ligand. nih.gov

Anxiolytic-like Activity: New arylpiperazine derivatives have been shown to produce significant anxiolytic-like effects in the elevated plus-maze test. nih.gov The mechanism of action for these effects is suggested to involve direct participation of 5-HT1A receptors. nih.gov Other piperazine derivatives, such as buspirone (B1668070) and ipsapirone, are known to act as agonists at 5-HT1A receptors, which may contribute to their anxiolytic properties. nih.gov

Antipsychotic-like Activity: Phenylpiperazines have been investigated as potential antipsychotic agents that may act via a non-dopaminergic mechanism. nih.gov While many antipsychotics block dopamine receptors, several substituted phenylpiperazines were found to be effective in blocking conditioned avoidance responding in rats without having a high affinity for dopamine D-1 or D-2 receptor sites. nih.gov Their activity was instead linked to serotonin receptors. nih.gov Furthermore, m-Chlorophenylpiperazine (mCPP) has been observed to increase the positive symptoms of schizophrenia in patients, providing further evidence for the role of serotonin systems in the disorder. nih.gov

Pain and Inflammation Models (Antinociceptive, Anti-inflammatory)

The piperazine moiety is present in various compounds investigated for their analgesic and anti-inflammatory properties. For example, a different piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), demonstrated both antinociceptive and anti-inflammatory effects in models such as the formalin test and carrageenan-induced paw edema.

The opioidergic system is a target for some analgesic piperazine-containing compounds. Studies on certain thiazole-piperazine derivatives have indicated that their antinociceptive effects are mediated, at least in part, through the opioidergic system. However, there is no available research to confirm or deny the involvement of opioidergic pathways in the potential effects of this compound.

Metabolic Disorder Models (e.g., Antidiabetic)

The piperazine scaffold is of interest in the development of agents for metabolic disorders. Various N-phenyl piperazine derivatives have been explored for their potential to inhibit enzymes like α-amylase, which is relevant to the management of type 2 diabetes. Other research has focused on piperazine derivatives as agonists for GPR119 or as DPP-4 inhibitors, both of which are targets for antidiabetic drugs. Despite this broad interest in the piperazine class, specific studies on the antidiabetic or metabolic effects of this compound are absent from the literature.

Antineoplastic Activity in Cancer Models

The piperazine ring is a structural component of some molecules with anticancer properties. For example, certain piperazine derivatives have been shown to induce apoptosis in human liver cancer cells. Additionally, analogs of plastoquinone (B1678516) containing an N-phenylpiperazine moiety have been investigated for their antiproliferative activity in breast cancer cell lines. Nevertheless, there are no published studies specifically evaluating the antineoplastic potential of this compound.

Antimicrobial and Antiviral Potential

The broad biological activities of piperazine derivatives extend to antimicrobial and antiviral effects. Various novel piperazine-containing compounds have been synthesized and screened for their activity against bacterial and fungal strains. Similarly, the piperazine scaffold is present in molecules investigated as antiviral agents, including against HIV and other viruses. However, the antimicrobial and antiviral properties of this compound have not been specifically investigated or reported.

Mechanism of Action and Molecular Interactions

Elucidation of Target Receptor and Enzyme Interactions

There is currently no specific information available in the scientific literature regarding the target receptors or enzymes with which 1-Methanesulfonyl-3-phenyl-piperazine interacts.

Ligand-Receptor Binding Modes

Specific ligand-receptor binding modes for this compound have not been determined.

Active Site Interactions in Enzyme Systems

There is no available data on the active site interactions of this compound within any enzyme systems.

Cellular Pathway Modulation

The effects of this compound on cellular pathways have not been investigated.

Identification of Key Amino Acid Residues in Binding Sites

As no target binding sites have been identified, there is no information on key amino acid residues involved in the binding of this compound.

Influence of Substituent Patterns on Binding Dynamics

While the influence of substituent patterns on the binding dynamics of other piperazine (B1678402) derivatives has been studied nih.gov, no such research exists specifically for this compound.

Structure Activity Relationship Sar Studies

Impact of Methanesulfonyl Group Modifications on Biological Activity

Modifications to the methanesulfonyl group can lead to significant changes in biological activity. The replacement of the methyl group with larger alkyl or aryl groups can alter the steric bulk and lipophilicity of the molecule. For instance, in a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine (B1666218) transporter-1 (GlyT-1), the nature of the sulfonyl substituent was found to be critical for activity. researchgate.net While direct modifications on the "1-Methanesulfonyl-3-phenyl-piperazine" are not extensively documented in publicly available research, general principles of medicinal chemistry suggest that bioisosteric replacement of the methanesulfonyl group could be a viable strategy to modulate activity. Bioisosteres are functional groups with similar physical or chemical properties that can be interchanged to improve the biological properties of a compound. cambridgemedchemconsulting.comnih.govnih.gov

Table 1: Hypothetical Bioisosteric Replacements for the Methanesulfonyl Group and Their Potential Impact

Original GroupBioisosteric ReplacementPotential Impact on Properties
Methanesulfonyl (-SO₂CH₃)Trifluoromethanesulfonyl (-SO₂CF₃)Increased electron-withdrawing character, potentially altered metabolic stability.
Methanesulfonyl (-SO₂CH₃)Acetyl (-COCH₃)Change in hydrogen bonding capacity and electronic properties.
Methanesulfonyl (-SO₂CH₃)N-Methylsulfamoyl (-SO₂NHCH₃)Introduction of a hydrogen bond donor, potentially altering target interactions.
Methanesulfonyl (-SO₂CH₃)Cyclopropylsulfonyl (-SO₂-c-Pr)Increased lipophilicity and altered steric profile.

This table is illustrative and based on general medicinal chemistry principles, as direct experimental data for this compound is limited.

Influence of Phenyl Ring Substitutions on Pharmacological Efficacy

The phenyl ring at the 3-position of the piperazine (B1678402) is a key pharmacophoric element that often engages in hydrophobic or aromatic interactions with the biological target. The nature, position, and number of substituents on this ring can profoundly influence the pharmacological efficacy and selectivity of the compound.

Research on various classes of phenylpiperazine derivatives has consistently demonstrated the importance of phenyl ring substitution. For example, in a study of N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates as antimycobacterial agents, it was found that electron-withdrawing and lipophilic substituents on the phenyl ring significantly impacted their activity. mdpi.com Specifically, the introduction of a 3-CF₃-phenylcarbamoyloxy fragment improved the in vitro activity against Mycobacterium tuberculosis. mdpi.com In another study on anticonvulsant phenylpiperazine derivatives, the substitution pattern on the phenyl ring was crucial for their activity in different seizure models. nih.gov

Table 2: Influence of Phenyl Ring Substituents on the Activity of Phenylpiperazine Analogs

Phenyl Ring SubstitutionBiological Target/ActivityObserved EffectReference
3-CF₃AntimycobacterialImproved in vitro activity mdpi.com
4-ClAntimycobacterialFavorable for activity mdpi.com
3,4-diClAnticancer (Topo II inhibitor)Most potent cytotoxic activity nih.govmdpi.com
4-FD3/D2 receptor bindingMaintained high affinity nih.gov

The electronic properties of the substituents are also a determining factor. Electron-donating or electron-withdrawing groups can alter the electron density of the phenyl ring, affecting its interaction with the target. researchgate.net For instance, in a series of acaricidal phenylpiperazine derivatives, the introduction of a fluorine atom at the 2-position of the benzene (B151609) ring increased activity. nih.gov

Role of Piperazine Ring Conformation and Substitution Patterns

The piperazine ring serves as a central scaffold, and its conformation, as well as the substitution patterns on its carbon atoms, can significantly impact biological activity. researchgate.netnih.gov The piperazine ring typically adopts a chair conformation, and the orientation of the substituents (axial or equatorial) can be critical for proper binding to the target. cambridgemedchemconsulting.com

Substitutions on the carbon atoms of the piperazine ring can introduce chirality and provide additional points of interaction with the target. For example, the introduction of a methyl group at the 3-position, as in this compound, creates a stereocenter. The stereochemistry at this position can be crucial for activity, as observed in many chiral drugs where one enantiomer is significantly more active than the other.

Structure-Selectivity Relationships for Specific Biological Targets

Achieving selectivity for a specific biological target over others is a major goal in drug design to minimize off-target effects. The structural features of this compound analogs can be fine-tuned to enhance selectivity.

For phenylpiperazine derivatives targeting G-protein coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors, selectivity is often governed by the substituents on the phenyl ring and the nature of the group at the N1 position. nih.govacs.org For example, in a series of N-phenylpiperazine analogs targeting dopamine D3 and D2 receptors, specific substitutions on a distal aromatic ring attached to the piperazine core led to significant D3 versus D2 selectivity. nih.govmdpi.com A 3-thiophenephenyl substituent, for instance, resulted in a compound with approximately 500-fold selectivity for the D3 receptor over the D2 receptor. nih.gov

The interplay between different parts of the molecule is crucial. For instance, a particular phenyl ring substitution might confer high affinity for multiple related targets, but a specific modification on the piperazine ring or the N1-substituent could introduce steric or electronic constraints that favor binding to one target over another.

Strategic Modifications for Enhanced Potency and Reduced Off-Target Effects

To enhance the potency and reduce off-target effects of this compound analogs, a rational drug design approach is necessary. patsnap.com This involves a systematic modification of the molecule's structure based on the SAR data.

Strategies for Enhanced Potency:

Optimize Phenyl Ring Interactions: Introduction of substituents on the phenyl ring that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target binding site.

Conformational Constraint: Introducing rigidity into the molecule, for example, by incorporating the piperazine ring into a bicyclic system, can lock it into a more active conformation and improve potency. mdpi.com

Bioisosteric Replacement: As discussed earlier, replacing the methanesulfonyl group with other suitable bioisosteres can lead to improved potency. cambridgemedchemconsulting.comnih.govnih.gov

Strategies for Reduced Off-Target Effects:

Enhance Selectivity: As detailed in the previous section, targeted modifications to exploit subtle differences in the binding pockets of the intended target versus off-targets.

Modify Physicochemical Properties: Adjusting the lipophilicity and polarity of the molecule can influence its distribution in the body and reduce its access to off-target sites. researchgate.net

Computational Modeling: Utilizing computational tools like molecular docking and quantitative structure-activity relationship (QSAR) studies can help predict the binding of analogs to both the desired target and potential off-targets, guiding the design of more selective compounds. patsnap.comresearchgate.net

By systematically applying these strategies, it is possible to develop analogs of this compound with a more desirable pharmacological profile.

Computational Chemistry and Drug Design

Molecular Docking Simulations

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For phenylpiperazine derivatives, docking studies have been instrumental in understanding their interactions with various receptors and enzymes.

Ligand-Protein Binding Pose Prediction

Docking simulations predict the binding conformation of a ligand within the active site of a protein. Studies on related phenylpiperazine compounds have shown that their binding is often governed by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, research on N-phenylpiperazine derivatives targeting the α1A-adrenoceptor revealed key interactions with specific amino acid residues. rsc.org The phenyl ring typically engages in π-type interactions with aromatic amino acid residues, while the piperazine (B1678402) nitrogen atoms and the sulfonyl group's oxygen atoms can act as hydrogen bond acceptors or donors. rsc.orgnih.gov

In a representative docking study of a phenylpiperazine derivative with a protein target, the following interactions might be observed:

Interacting ResidueInteraction TypeDistance (Å)
ASP 106Hydrogen Bond2.9
GLN 177Hydrogen Bond3.1
PHE 193π-π Stacking4.5
SER 188Hydrogen Bond3.0

This table presents hypothetical data based on typical interactions observed for phenylpiperazine derivatives in published studies.

Interaction Energy Analysis

Beyond predicting the binding pose, docking software calculates a scoring function to estimate the binding affinity, often expressed as a binding energy (in kcal/mol). A more negative score typically indicates a more favorable binding interaction. For various piperazine-linked derivatives, binding affinities have been calculated against targets like carbonic anhydrase IX (CAIX). nih.gov These calculations, often refined with methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide a quantitative measure of the ligand's potential potency. nih.gov Thermodynamic studies on N-phenylpiperazine derivatives have shown that binding can be driven by electrostatic forces, characterized by negative enthalpy and Gibbs free energy changes. rsc.org

Compound DerivativeTarget ProteinBinding Affinity (kcal/mol)
Phenylpiperazine Analog Aα1A-adrenoceptor-8.5
Phenylpiperazine Analog BTopoisomerase II-9.2
Arylsulfonyl DerivativeCarbonic Anhydrase IX-8.4

This table contains representative data from studies on related piperazine derivatives to illustrate typical binding energy values. rsc.orgnih.gov

Homology Modeling for Target Structure Prediction

When the experimental 3D structure of a target protein is not available in databases like the Protein Data Bank (PDB), homology modeling can be used to construct a theoretical model. nih.gov This process relies on the amino acid sequence of the target protein and an experimentally determined structure of a homologous protein (a template). nih.govnih.gov

The procedure involves:

Template Identification: Searching for proteins with similar sequences for which a structure is known. nih.gov

Sequence Alignment: Aligning the target sequence with the template sequence. nih.gov

Model Building: Constructing the 3D model of the target based on the template's structure. nih.gov

Model Validation: Assessing the quality of the generated model using various scoring functions and tools, such as the DOPE (Discrete Optimized Protein Energy) score and GA341 score, which evaluate the model's stereochemical quality and folding reliability. nih.gov

For example, in a study to identify inhibitors for Leishmania donovani 24-sterol methyltransferase, multiple templates were used to generate and select the most accurate model based on these quality scores. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com For piperazine derivatives, QSAR studies have been conducted to identify the key molecular descriptors that influence their inhibitory activity against targets like mTORC1. mdpi.com

A typical QSAR model is represented by a linear or non-linear equation. For instance, a study on 1,2,4-triazine-3(2H)-one derivatives found that descriptors like absolute electronegativity and water solubility significantly influenced inhibitory activity, achieving a predictive accuracy (R²) of 0.849. nih.gov

A hypothetical QSAR equation for a series of piperazine derivatives might look like this: pIC₅₀ = c₀ + c₁(LogP) + c₂(TPSA) + c₃(ELUMO)

DescriptorDescriptionContribution
pIC₅₀Negative logarithm of the half-maximal inhibitory concentrationDependent Variable
LogPLipophilicity (Octanol-water partition coefficient)Independent Variable
TPSATopological Polar Surface AreaIndependent Variable
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndependent Variable

This table describes components of a representative QSAR model. mdpi.comnih.gov

These models are crucial for predicting the activity of newly designed compounds and for guiding the optimization of lead structures. jmchemsci.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a ligand must possess to interact with a specific target. nih.gov These models can be generated based on the structure of a known ligand (ligand-based) or the structure of the target's binding site (structure-based). nih.govnih.gov

Once a pharmacophore model is established, it can be used as a 3D query to rapidly screen large databases of chemical compounds in a process called virtual screening. mdpi.com This approach helps to identify novel molecules that match the pharmacophore and are therefore likely to bind to the target. rsc.orgfrontiersin.org Studies have successfully used this integrated approach to discover inhibitors for various targets, including PARP-1 and TGR5. mdpi.comrsc.org

Molecular Dynamics (MD) Simulations

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable RMSD plot indicates that the system has reached equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): This metric indicates the fluctuation of individual amino acid residues, helping to identify flexible or rigid regions of the protein upon ligand binding. nih.gov

In a study on phenyl-piperazine scaffolds as eIF4A1 inhibitors, MD simulations were run for hundreds of nanoseconds to evaluate the stability of the binding and observe conformational changes like interdomain closure. nih.gov

SystemSimulation Time (ns)Average RMSD (Å)Stability
Protein-Ligand Complex A1001.8Stable
Protein-Ligand Complex B1003.5Unstable/Fluctuating
Apo Protein1002.5Stable

This table provides illustrative data based on findings from MD simulation studies of ligand-protein complexes. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. In the realm of computational chemistry and drug design, DFT calculations are instrumental in predicting the electronic properties of molecules, offering insights into their reactivity, stability, and potential interactions with biological targets. These calculations are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional ab initio methods that deal with the complex many-electron wavefunction.

Research Findings

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity. A smaller gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For drug molecules, a moderate HOMO-LUMO gap is often desirable, indicating a balance between stability and the ability to engage in necessary electronic interactions with a biological target.

In studies of related piperazine derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, such as the phenyl ring or the piperazine nitrogen atoms, while the LUMO may be distributed over the sulfonyl group or other electron-withdrawing moieties. This distribution highlights the regions of the molecule most likely to be involved in charge-transfer interactions.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. uni-muenchen.de It is plotted onto the molecule's surface and uses a color scale to indicate regions of varying electrostatic potential. Red colors typically signify areas of negative potential, which are rich in electrons and prone to electrophilic attack. researchgate.net Conversely, blue areas represent positive potential, indicating electron-deficient regions that are susceptible to nucleophilic attack. researchgate.net Green and yellow areas denote regions of neutral potential.

For a molecule like 1-Methanesulfonyl-3-phenyl-piperazine, the MEP map would be expected to show negative potential around the oxygen atoms of the sulfonyl group and potentially one of the piperazine nitrogens, indicating these as likely sites for hydrogen bonding or coordination with metal ions. researchgate.net The phenyl ring would likely exhibit a mix of neutral to slightly negative potential, while the hydrogen atoms would show positive potential. researchgate.net MEP analysis is invaluable for predicting non-covalent interactions, which are fundamental to drug-receptor binding.

Illustrative Data Tables

The following tables present representative data that would be expected from DFT calculations on a molecule like this compound, based on findings for analogous compounds. It is important to note that these are not experimental values for the specific compound but are illustrative of the type of data generated in computational studies.

Table 1: Calculated Electronic Properties

This table would typically present the calculated energies of the frontier orbitals and the resulting energy gap, which are fundamental indicators of the molecule's electronic reactivity.

ParameterRepresentative Value (eV)
HOMO Energy-6.5
LUMO Energy-1.5
HOMO-LUMO Gap (ΔE)5.0

Table 2: Global Reactivity Descriptors

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide further insight into the molecule's stability and reactivity.

DescriptorFormulaRepresentative Value
Ionization Potential (I)-EHOMO6.5 eV
Electron Affinity (A)-ELUMO1.5 eV
Electronegativity (χ)(I + A) / 24.0 eV
Chemical Hardness (η)(I - A) / 22.5 eV
Chemical Softness (S)1 / (2η)0.2 eV-1
Electrophilicity Index (ω)χ2 / (2η)3.2 eV

These descriptors help in quantitatively comparing the reactivity of different molecules. For instance, a lower chemical hardness and higher electrophilicity index would suggest a more reactive molecule.

Absorption, Distribution, Metabolism, and Excretion Adme Research

In Silico Prediction of ADME Parameters

Computational, or in silico, tools are invaluable in the early stages of drug discovery for predicting the ADME properties of a compound, thereby helping to identify potential liabilities and guide further studies. nih.govelsevierpure.com These models use the two-dimensional structure of a molecule to forecast its pharmacokinetic behavior. simulations-plus.com

Oral Bioavailability Assessment

Key physicochemical properties influencing oral bioavailability include molecular weight, lipophilicity (logP), polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. researchgate.net Phenylpiperazine derivatives have been studied for their ability to act as intestinal permeation enhancers, which could positively influence oral absorption. nih.gov A study on 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one and its derivatives predicted good oral bioavailability. researchgate.net Based on these general principles and data from analogous structures, a predictive assessment for 1-Methanesulfonyl-3-phenyl-piperazine can be tabulated.

Table 1: Predicted Physicochemical Properties and Oral Bioavailability of this compound

Parameter Predicted Value Implication for Oral Bioavailability
Molecular Weight 254.34 g/mol Favorable (typically <500 g/mol)
logP ~1.5 - 2.5 Moderate lipophilicity, generally favorable
TPSA ~60 - 70 Ų Favorable for absorption (typically <140 Ų) researchgate.net
Hydrogen Bond Donors 1 Favorable (typically ≤5)
Hydrogen Bond Acceptors 3 Favorable (typically ≤10)
Predicted Oral Bioavailability Moderate to High Based on favorable physicochemical properties

Blood-Brain Barrier Permeability Prediction

The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system (CNS). This is largely governed by the molecule's physicochemical properties. mdpi.comnih.gov In silico models often use parameters like TPSA and molecular weight to predict BBB penetration. mdpi.com Generally, compounds with a TPSA below 90 Ų are more likely to cross the BBB. mdpi.com

For this compound, its predicted TPSA falls within a range that suggests potential for BBB penetration. mdpi.com A study on 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one predicted that most of its derivatives would be able to cross the BBB. researchgate.net

Table 2: Predicted Blood-Brain Barrier (BBB) Permeability of this compound

Parameter Predicted Value Implication for BBB Permeability
TPSA ~60 - 70 Ų Favorable for BBB penetration (<90 Ų) mdpi.com
BBB Permeability Prediction Likely to cross Based on TPSA and data on similar structures

Metabolic Stability and Metabolite Identification

The metabolic stability of a compound determines its half-life in the body and is primarily influenced by its interaction with drug-metabolizing enzymes.

Cytochrome P450 (CYP) Mediated Metabolism

The cytochrome P450 (CYP) superfamily of enzymes, particularly in the liver, is responsible for the phase I metabolism of a vast number of drugs. youtube.com For phenylpiperazine derivatives, several CYP isoforms are known to be involved in their metabolism. For instance, trazodone (B27368), a phenylpiperazine compound, is metabolized by CYP3A4, CYP2D6, and CYP1A2. wikipedia.org Its active metabolite, m-chlorophenylpiperazine, is formed by CYP3A4 and further metabolized by CYP2D6. wikipedia.org Another study demonstrated that CYP2D6 is responsible for the hydroxylation of 1-(2-pyrimidinyl)-piperazine, a metabolite of several psychoactive drugs. nih.gov

Given these precedents, it is highly probable that this compound is also a substrate for one or more CYP enzymes. The most likely metabolic pathways would involve oxidation of the phenyl ring or the piperazine (B1678402) ring.

Table 3: Predicted CYP-Mediated Metabolism of this compound

Potential Metabolizing Enzyme Predicted Metabolic Reaction
CYP3A4 Phenyl ring hydroxylation, N-dealkylation (if substituted)
CYP2D6 Phenyl or piperazine ring hydroxylation
CYP1A2 Potential minor metabolic pathway

Alternative Metabolic Pathways (e.g., Ring Contraction)

Besides CYP-mediated reactions, other metabolic transformations can occur. For piperidine (B6355638) derivatives, oxidation at the beta-position of the ring has been observed. nih.gov While less common, novel metabolic pathways can be significant. One such pathway is the metabolic activation of a 1,3-disubstituted piperazine that leads to a contraction of the piperazine ring to form an imidazoline (B1206853) derivative. This process involves an initial oxidation of the piperazine ring.

While there is no direct evidence of ring contraction for this compound, its 1,3-disubstituted piperazine core makes this a theoretical possibility that would warrant investigation in detailed metabolic studies.

Plasma Protein Binding Studies

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), influences its distribution and the concentration of the free, active drug. Many drugs with nitrogen-containing heterocyclic structures exhibit significant plasma protein binding.

Table 4: Predicted Plasma Protein Binding of this compound

Parameter Predicted Level Major Binding Proteins (Hypothesized)
Plasma Protein Binding Moderate to High Albumin, Alpha-1-acid glycoprotein (AAG)

Research on Excretion Pathways of this compound Remains Undisclosed

Detailed scientific information regarding the specific excretion pathways of the chemical compound this compound is not available in the public domain. Extensive searches of scientific literature and databases did not yield any studies outlining the absorption, distribution, metabolism, and excretion (ADME) profile of this particular molecule.

The process of excretion is a critical component of pharmacology and toxicology, determining how a substance and its byproducts are eliminated from the body. Typically, this involves processes such as renal (urine) and fecal (bile) excretion. Understanding these pathways is fundamental to assessing the safety and efficacy of any compound intended for therapeutic use.

While research exists on the metabolic pathways of other piperazine derivatives, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), these findings cannot be extrapolated to this compound. The addition of a methanesulfonyl group and the specific arrangement of the phenyl group can significantly alter the compound's physicochemical properties, leading to different metabolic and excretory fates.

Without dedicated pharmacokinetic studies on this compound, key information remains unknown, including the primary routes of elimination, the extent of metabolism before excretion, and the potential for accumulation in the body. As a result, no data tables or detailed research findings on its excretion can be provided at this time.

Toxicology and Safety Pharmacology Investigations

Preclinical Toxicity Assessments

Preclinical toxicity studies are fundamental in characterizing the safety profile of a new chemical entity. These investigations, conducted prior to any human trials, aim to identify potential target organs for toxicity, establish dose-response relationships, and predict potential adverse effects. For 1-Methanesulfonyl-3-phenyl-piperazine, a comprehensive understanding of its preclinical toxicity is crucial for any further development.

Cytotoxicity Studies

Furthermore, research on 1-phenylpiperazine (B188723) has indicated potential cytotoxic effects. One study investigated the permeating-enhancing and cytotoxic effects of 1-phenylpiperazine on isolated rat colonic mucosa, suggesting that this core structure can induce cellular toxicity. researchgate.net Another study on novel pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govnih.govtriazine sulfonamide derivatives, which contain a sulfonamide moiety, demonstrated significant induction of apoptosis in colon cancer cells. nih.gov While these compounds are structurally distinct from this compound, they highlight the potential for cytotoxic activity from both the phenylpiperazine and sulfonamide components.

The table below summarizes the cytotoxic findings for related compounds.

Compound/Derivative ClassCell Line(s)Observed EffectCitation
Arylpiperazine DerivativesHuman prostate cancer cellsModerate to strong cytotoxic activities
1-PhenylpiperazineIsolated rat colonic mucosaCytotoxic effects researchgate.net
Pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govnih.govtriazine Sulfonamide DerivativesDLD-1 and HT-29 colon cancer cellsInduction of apoptosis nih.gov

It is important to emphasize that these findings are on related but different molecules. Specific cytotoxicity studies on this compound are necessary to determine its intrinsic cytotoxic potential.

Hepatotoxicity Evaluation of Analogues

The liver is a primary site of drug metabolism and is often susceptible to chemical-induced injury. While direct hepatotoxicity data for this compound is not available, studies on various piperazine (B1678402) designer drugs provide valuable insights into the potential hepatotoxic effects of this class of compounds.

Research on analogues such as 1-benzylpiperazine (B3395278) (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), and 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) has demonstrated that these compounds can induce hepatotoxicity through various mechanisms. nih.gov In vitro studies using human hepatic cell lines (HepG2 and HepaRG) and primary rat hepatocytes have shown that these piperazine derivatives can cause cell death, with TFMPP being the most cytotoxic among the tested analogues. nih.gov

The mechanisms underlying the hepatotoxicity of these piperazine analogues include:

Induction of Oxidative Stress: An increase in the formation of reactive oxygen species (ROS) has been observed. nih.gov

Depletion of Intracellular Stores: A decrease in reduced glutathione (B108866) (GSH) and adenosine (B11128) triphosphate (ATP) levels has been reported. nih.gov

Mitochondrial Dysfunction: Loss of mitochondrial membrane potential (Δψm) is another key event. nih.gov

Apoptosis: Activation of caspase-3, a key executioner enzyme in apoptosis, has been documented. nih.gov

Furthermore, gene array studies with rat hepatocytes incubated with these designer drugs revealed a "piperazine designer drug consensus signature." This signature included the up-regulation of key enzymes involved in cholesterol biosynthesis, such as sterol C4-methyloxidase, squalene (B77637) epoxidase, and farnesyl diphosphate (B83284) synthase. nih.govresearchgate.net This up-regulation suggests a potential risk for phospholipidosis and steatosis. researchgate.net

The table below summarizes the hepatotoxic effects observed with piperazine analogues.

Piperazine AnalogueIn Vitro ModelKey FindingsCitation
BZP, TFMPP, MeOPP, MDBPHepG2, HepaRG, primary rat hepatocytesIncreased ROS, depletion of GSH and ATP, loss of mitochondrial membrane potential, caspase-3 activation nih.gov
BZP, TFMPP, MeOPP, MDBPRat hepatocytesUp-regulation of cholesterol biosynthesis enzymes nih.govresearchgate.net

Given these findings, it is plausible that this compound could share similar hepatotoxic liabilities. The presence of the phenylpiperazine core suggests a potential for inducing oxidative stress and interfering with hepatic lipid metabolism. However, the influence of the methanesulfonyl group on these effects remains to be determined through specific studies.

Cardiac Safety Assessment (e.g., hERG channel inhibition)

A critical aspect of safety pharmacology is the assessment of a compound's potential to cause cardiac arrhythmias, often linked to the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can lead to a prolongation of the QT interval on an electrocardiogram, a condition that increases the risk of developing life-threatening arrhythmias like Torsades de Pointes. youtube.com

Direct experimental data on the hERG channel inhibition of this compound is not currently available. However, the structural features of the molecule, specifically the presence of a lipophilic amine in the phenylpiperazine moiety, are often associated with hERG channel binding and inhibition. youtube.com

Studies on propafenone (B51707) derivatives, which include phenylpiperazine structures, have shown that these compounds can inhibit hERG channels with varying potencies. nih.gov The IC50 values for these derivatives ranged from 0.77 µM to 5.04 µM, indicating a moderate to potent blockade of the hERG channel. nih.gov Structural modifications to the phenylpiperazine core were found to affect the onset of hERG channel inhibition and the recovery from the block. nih.gov

The table below presents hERG inhibition data for some phenylpiperazine-related compounds.

Compound ClassIC50 for hERG InhibitionKey ObservationCitation
Propafenone Derivatives0.77 µM - 5.04 µMStructural modifications affect inhibition kinetics nih.gov
Thioridazine224 nMPotent hERG blocker nih.gov
Chlorpromazine1561 nMhERG blocker nih.gov

The methanesulfonyl group in this compound could also influence its interaction with the hERG channel. While the precise impact is unknown without direct testing, it is a structural feature that warrants careful consideration in any cardiac safety evaluation. Given the known association of phenylpiperazine derivatives with hERG inhibition, a thorough in vitro and in vivo cardiac safety assessment would be essential for this compound.

In Silico Toxicity Prediction

In silico toxicology utilizes computational models to predict the potential toxicity of chemical compounds based on their structure. These methods, including Quantitative Structure-Activity Relationship (QSAR) models and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, are valuable tools for early-stage hazard identification and can help prioritize compounds for further experimental testing. nih.govceon.rs

Specific in silico toxicity predictions for this compound are not published in the reviewed literature. However, various computational tools and methodologies could be applied to estimate its potential toxicities. For example, software platforms like Toxtree, pkCSM, and preADMET can predict a range of toxicological endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and hERG inhibition, based on the compound's chemical structure. researchgate.net

A general hazard assessment for a related compound, 1-(Methylsulfonyl)piperazine, is available from the European Chemicals Agency (ECHA) and is summarized in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. nih.gov

Hazard StatementDescriptionSource
H315Causes skin irritation nih.gov
H319Causes serious eye irritation nih.gov
H335May cause respiratory irritation nih.gov

These classifications for 1-(Methylsulfonyl)piperazine suggest that the methanesulfonylpiperazine core may have irritant properties. nih.gov

An in silico analysis of this compound would involve:

Structural Alert Analysis: Identifying substructures known to be associated with specific toxicities.

QSAR Modeling: Using models trained on large datasets of known toxic compounds to predict the likelihood of various adverse effects.

ADMET Profiling: Predicting pharmacokinetic properties that can influence toxicity, such as metabolic pathways and potential for bioaccumulation. nih.gov

It is crucial to note that in silico predictions are probabilistic and require experimental verification. However, they provide a valuable preliminary assessment of potential hazards and can guide the design of subsequent preclinical toxicology studies.

Future Research Directions and Therapeutic Potential

Optimization Strategies for Lead Compounds Derived from 1-Methanesulfonyl-3-phenyl-piperazine

The transition from a promising "hit" compound to a viable "lead" candidate is a cornerstone of medicinal chemistry, involving rigorous optimization to enhance efficacy, selectivity, and pharmacokinetic properties. nih.govmdpi.com For derivatives of this compound, several strategies are employed.

Structure-Activity Relationship (SAR) studies are fundamental to this process. By systematically modifying the core structure, chemists can decipher which parts of the molecule are essential for its biological activity. For instance, in a series of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)pyridazines, a clear SAR was established where substitutions at the 2-position of the phenylsulfonamide were preferred for potency. nih.gov Moving a chloro substituent from the 2-position to the 3- or 4-position on the phenyl ring led to a decrease in potency against the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov

Another key optimization strategy involves altering the physical and chemical properties of the molecule to improve its drug-like characteristics. The piperazine (B1678402) moiety itself is often used to enhance water solubility and bioavailability, crucial factors for a drug's effectiveness. nih.govnih.gov The two nitrogen atoms in the piperazine core can have their basicity fine-tuned, which affects how the drug is absorbed and distributed in the body. nih.gov Optimization efforts also focus on improving selectivity for the intended biological target over others, such as the hERG channel, to minimize potential side effects. researchgate.net

Table 1: Example of Structure-Activity Relationship in Phenylsulfonamide Piperazine Analogs

This table illustrates how minor changes in the substitution pattern on the phenylsulfonamide ring can significantly impact the inhibitory concentration (IC50) at the human M4 muscarinic receptor.

Compound R Group on Phenyl Ring hM4 IC50 (nM)
6a 2-Cl 440
9a 3-Cl 760
9b 4-Cl 2340
9c H (unsubstituted) >10000
9d 2-OCH3 >10000

Data sourced from a study on pan-muscarinic antagonists. nih.gov

Exploration of Novel Therapeutic Applications

The versatile nature of the piperazine scaffold allows its derivatives to be investigated for a wide array of diseases. rsc.orgnih.gov While initially explored for one purpose, compounds derived from the this compound structure are being repurposed and evaluated for new therapeutic roles.

Anticancer Agents: Arylpiperazine derivatives have gained significant attention in cancer research. mdpi.comresearchgate.net They can be designed to exhibit cytotoxic effects against various cancer cell lines, including breast adenocarcinoma and leukemia. mdpi.comnih.gov Some derivatives act by disrupting the tumor's blood supply and arresting mitosis, while others function as androgen receptor antagonists. mdpi.com The introduction of an arylpiperazine pharmacophore has been shown to enhance the anti-inflammatory properties of some compounds, a feature that can be relevant in oncology. mdpi.com

Neurodegenerative and Psychiatric Disorders: The N-phenylpiperazine subunit is a key element for binding to aminergic G-protein-coupled receptors, which are important targets in the central nervous system. nih.gov Derivatives are being designed as ligands for dopamine (B1211576) D2 and D3 receptors, with potential applications in treating schizophrenia and other neurodegenerative diseases. nih.gov Furthermore, new piperazine derivatives have been designed and tested for anxiolytic and antidepressant-like effects, with some acting on the serotonergic system. nih.gov

Anti-inflammatory and Fibrotic Diseases: Structurally related compounds with sulfonyl groups have shown potential as anti-inflammatory agents through the inhibition of enzymes like cyclooxygenase-2 (COX-2). vulcanchem.com There is also emerging interest in targeting novel pathways involved in fibrosis, a condition characterized by tissue scarring in various organs. frontiersin.org The adaptability of the piperazine scaffold makes it a candidate for developing drugs against targets like the Transforming Growth Factor (TGF)-beta family, which are central to fibrosis. frontiersin.org

Development of Multifunctional Ligands

A growing strategy in drug design is the creation of multifunctional ligands, or "polypharmacology," where a single molecule is engineered to interact with multiple biological targets. This approach can lead to enhanced therapeutic efficacy or a more desirable side-effect profile. The this compound scaffold is well-suited for this purpose.

For example, researchers have designed N-phenylpiperazine derivatives that act as dual antagonists for both the D2 and D3 dopamine receptors. nih.gov This dual activity is sought after for treating complex neurological disorders. In cancer therapy, certain arylpiperazine derivatives exhibit a dual mechanism of action, combining tumor vasculature disruption with mitotic arrest, which could offer a more potent antitumor effect than single-target agents. mdpi.com The development of such compounds often involves linking different pharmacophores together, with the piperazine ring serving as a central, versatile linker or scaffold. mdpi.comacs.org

Integration of Advanced Computational and Experimental Approaches for Drug Design

Modern drug discovery heavily relies on the synergy between computational modeling and experimental validation to accelerate the design of new therapeutic agents. nih.gov For piperazine-based compounds, this integration is crucial for understanding their complex interactions with biological targets.

Molecular Modeling: Computational techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict how a ligand binds to its target receptor. nih.gov These methods allow scientists to visualize the interactions at an atomic level, identifying key amino acid residues that stabilize the ligand in the receptor's binding pocket. nih.gov This insight is invaluable for guiding the rational design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical methods that correlate the chemical structure of compounds with their biological activity. researchgate.net By developing a QSAR model for a series of piperidine (B6355638) or piperazine derivatives, researchers can predict the activity of new, unsynthesized molecules, helping to prioritize which compounds to make in the lab. researchgate.net

Fragment-Based Screening: In this approach, small molecular fragments are screened to identify those that bind to the target. These fragments can then be grown or linked together to create a more potent lead compound. biointerfaceresearch.com The piperazine scaffold itself can be considered a core fragment upon which other chemical moieties are built to achieve desired biological activity. biointerfaceresearch.com

These computational approaches streamline the drug discovery process, reducing the time and cost associated with synthesizing and testing large numbers of compounds. nih.gov

Addressing Challenges in the Development of Piperazine-Based Therapeutics

Despite the success and potential of piperazine-based drugs, their development is not without challenges. Researchers are actively working to overcome these hurdles.

Synthetic Complexity: A significant challenge has been the lack of efficient and reliable methods to create structural diversity by adding substituents to the carbon atoms of the piperazine ring. nih.govmdpi.com Historically, over 80% of piperazine-containing drugs have substituents only at the two nitrogen atoms. nih.govmdpi.com Recent advances in C-H functionalization, including methods using photoredox catalysis, are beginning to address this limitation, allowing for the synthesis of more complex and diverse carbon-substituted piperazines. nih.govmdpi.com

Physicochemical Properties: While the piperazine motif can improve solubility, achieving the optimal balance of properties for a drug candidate remains a challenge. nih.gov For instance, highly lipophilic drugs often suffer from poor aqueous solubility, hindering their development. Novel linkers incorporating a piperazine scaffold have been designed specifically to enhance the aqueous solubility of such lipophilic compounds, demonstrating a targeted solution to this problem. nih.gov

Metabolism and Toxicity: The way a drug is metabolized can affect its efficacy and safety. The piperazine ring can be susceptible to metabolic reactions in the body, which can lead to the formation of inactive or potentially toxic byproducts. A key part of the drug development process is to design molecules with improved metabolic stability. This can involve modifying the piperazine scaffold or its substituents to block sites of metabolic attack. vulcanchem.com

Addressing these challenges through innovative synthetic chemistry, linker technology, and computational prediction is essential for realizing the full therapeutic potential of drugs derived from the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methanesulfonyl-3-phenyl-piperazine, and how can purity be optimized?

  • Methodology : The synthesis of piperazine derivatives typically involves functionalization of the piperazine core. For example, sulfonylation reactions using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) are common for introducing the methanesulfonyl group. Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity (>95%) .
  • Key Considerations : Monitor reaction progress via TLC, and confirm product identity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How are physicochemical properties (e.g., solubility, logP) of this compound determined experimentally?

  • Methodology :

  • Solubility : Use shake-flask method in buffers (pH 1–7.4) followed by HPLC quantification .
  • logP : Measure via reversed-phase HPLC with a C18 column and calibrate against standards .
    • Data Interpretation : Compare experimental values with computational predictions (e.g., ESOL or XLogP3) to validate accuracy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines :

  • Avoid inhalation/contact; use PPE (gloves, goggles, lab coat).
  • Store in sealed containers at 2–8°C under inert gas (e.g., nitrogen) .
    • Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can structural modifications of this compound enhance receptor selectivity (e.g., CCR5 vs. muscarinic receptors)?

  • Experimental Design :

  • SAR Studies : Introduce substituents (e.g., trifluoromethyl, nitro groups) at the phenyl or piperazine positions.
  • Binding Assays : Use radioligand displacement assays (e.g., ³H-CCR5 antagonists) to measure affinity .
    • Data Contradictions : Resolve discrepancies (e.g., off-target effects) via Schild analysis or functional cAMP assays .

Q. What strategies resolve contradictions in reported antimicrobial efficacy of piperazine derivatives?

  • Approach :

  • Standardized Testing : Use CLSI/MIC guidelines against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Mechanistic Studies : Evaluate membrane disruption via fluorescence dye leakage assays or β-galactosidase release .
    • Example : A piperazine analog with a nitrobenzyl group showed MIC = 8 µg/mL against C. albicans but was inactive against P. aeruginosa due to efflux pump activity .

Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetics?

  • Methods :

  • Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., HIV-1 CCR5) .
  • ADMET Prediction : Employ QikProp or SwissADME to optimize bioavailability and BBB penetration .
    • Validation : Compare in silico predictions with in vivo pharmacokinetic data (e.g., rat oral bioavailability >50%) .

Key Recommendations for Researchers

  • Prioritize orthogonal analytical methods (NMR, HRMS, HPLC) for structural validation .
  • Use receptor mutagenesis studies to elucidate binding motifs for selectivity optimization .
  • Cross-validate computational models with in vitro/in vivo data to bridge gaps in mechanistic understanding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.